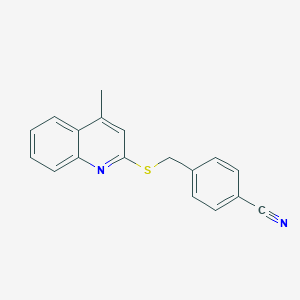
4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile, also known as MQ, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. MQ is a member of the quinoline family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has been extensively studied for its potential applications in various research fields. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities. 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has been used as a building block for the synthesis of more complex molecules with diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In addition, 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It is also relatively stable and can be stored for extended periods. However, 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has some limitations, such as its low solubility in water and some organic solvents. This can make it challenging to work with in certain experiments.
Orientations Futures
4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has several potential future directions for research. One area of interest is the development of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile's potential as an anticancer agent. Further studies are also needed to fully understand the mechanism of action of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile and its potential applications in various research fields.
Conclusion:
In conclusion, 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile is a small molecule with diverse biological activities and potential applications in various research fields. The synthesis method of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile is relatively simple, and it has been extensively studied for its anti-inflammatory, anticancer, and antimicrobial activities. 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has several advantages for lab experiments, but it also has some limitations. Further studies are needed to fully understand the mechanism of action of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile and its potential applications in various research fields.
Méthodes De Synthèse
The synthesis of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile involves the reaction of 4-methylquinoline-2-thiol with 4-bromomethylbenzonitrile in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile. The reaction can be optimized by using different bases and solvents, and the purity of the final product can be improved by recrystallization.
Propriétés
Nom du produit |
4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile |
|---|---|
Formule moléculaire |
C18H14N2S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
4-[(4-methylquinolin-2-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C18H14N2S/c1-13-10-18(20-17-5-3-2-4-16(13)17)21-12-15-8-6-14(11-19)7-9-15/h2-10H,12H2,1H3 |
Clé InChI |
TTYMQKTYCZLQGS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)C#N |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B253806.png)
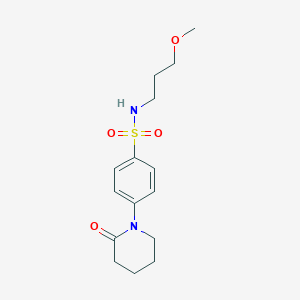
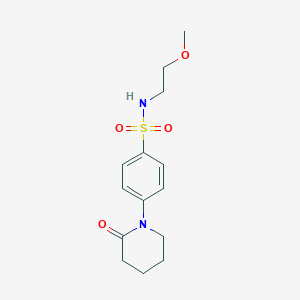
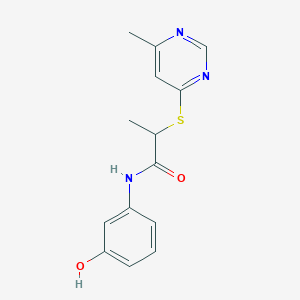
![2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B253815.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B253817.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253819.png)
![6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253823.png)
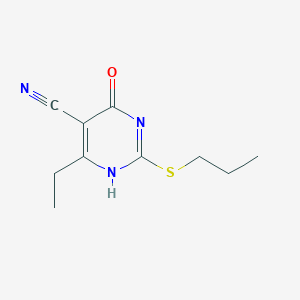
![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B253828.png)
![N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide](/img/structure/B253830.png)
![4-(2-{1-[(4-Methoxyphenoxy)acetyl]piperidin-2-yl}ethyl)morpholine](/img/structure/B253831.png)
![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B253834.png)
![Dimethyl 3-methyl-5-({[(6-phenyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B253835.png)